

Benzyldiphenylphosphine oxide characterization and NMR analysis

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Compound of Interest

Compound Name: *Benzyldiphenylphosphine*

Cat. No.: *B1330785*

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An In-depth Technical Guide to **Benzyldiphenylphosphine** Oxide: Characterization and NMR Analysis

For researchers, scientists, and professionals in drug development, a thorough understanding of key reagents is paramount. This guide provides a detailed overview of the characterization and nuclear magnetic resonance (NMR) analysis of **benzyldiphenylphosphine** oxide, a versatile organophosphorus compound. Its applications span from being a crucial ligand in transition metal-catalyzed reactions to a reagent in various chemical transformations.^[1]

Physicochemical Properties

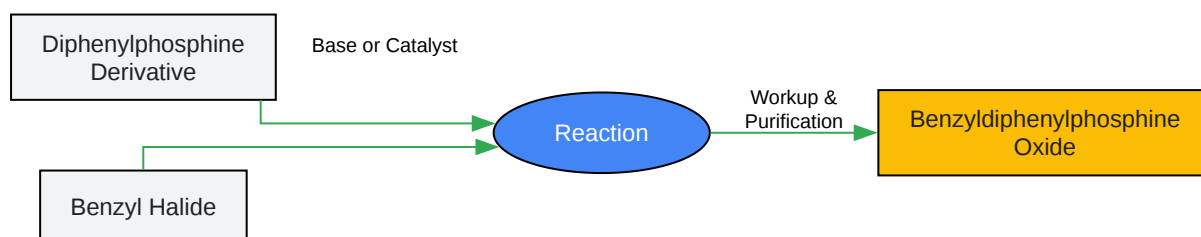
Benzyldiphenylphosphine oxide is a white solid at room temperature.^[1] A summary of its key physical and chemical properties is presented below.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₇ OP	[1][2]
Molecular Weight	292.32 g/mol	[3]
CAS Number	2959-74-2	[1][2]
Melting Point	192-193 °C	[1]
Boiling Point	423 °C at 760 mmHg	[1][2]
Density	1.15 g/cm ³	[1][2]
Flash Point	209.6 °C	[1][2]
Vapor Pressure	5.67 x 10 ⁻⁷ mmHg at 25°C	[1][2]

Synthesis of Benzyldiphenylphosphine Oxide

Several synthetic routes to **benzyldiphenylphosphine** oxide have been reported. A common and effective method involves the reaction of a diphenylphosphine derivative with a benzyl halide. Another established method is the reaction between benzyl magnesium bromide and diphenylphosphine.[4] A two-step approach involving the quaternization of a tertiary diphenylphosphine with an aryl bromide followed by a Wittig reaction has also been developed.[5][6]

A representative synthetic workflow is illustrated below:



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A generalized workflow for the synthesis of **benzyldiphenylphosphine** oxide.

Experimental Protocols

Synthesis from Triphenylphosphine Oxide and Benzyl Bromide

This protocol is adapted from a reported dearomative functionalization reaction.^[7]

- **Reaction Setup:** To a solution of triphenylphosphine oxide (1.0 eq) in a suitable solvent, add benzyl bromide (1.1 eq).
- **Reaction Conditions:** The reaction is carried out at 0 °C for 10 minutes.^[7]
- **Work-up and Purification:** The reaction mixture is quenched and the product is purified by flash column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of **benzyldiphenylphosphine** oxide. The key nuclei for analysis are ^1H , ^{13}C , and ^{31}P .

^1H , ^{13}C , and ^{31}P NMR Spectral Data

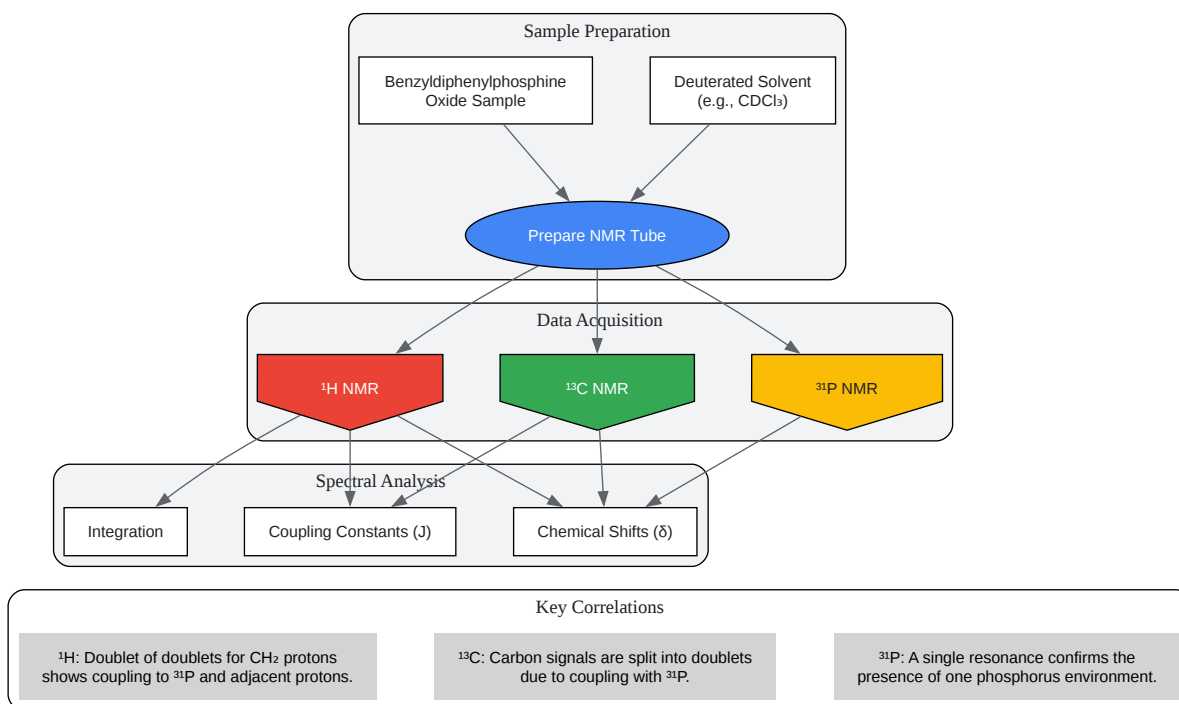
The following table summarizes the reported NMR data for **benzyldiphenylphosphine** oxide. The solvent used for these measurements was deuteriochloroform (CDCl_3).

Nucleus	Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)	Assignment
^1H NMR	7.75–7.71 (m, 4H)	P-C ₆ H ₅ (ortho)	
	7.52–7.49 (m, 2H)	P-C ₆ H ₅ (para)	
	7.47–7.43 (m, 4H)	P-C ₆ H ₅ (meta)	
	3.29 (dd, 2H)	JP-H = 14.8, J = 7.6	CH ₂
^{13}C NMR	136.7 (d)	JP-C = 4.0	
	135.5 (d)	JP-C = 12.0	
	132.4 (d)	JP-C = 98.0	
	131.8 (d)	JP-C = 2.0	
	131.0 (d)	JP-C = 9.0	
	128.6 (d)	JP-C = 11.0	
	128.4		
	127.5		
	126.2		
	118.4 (d)	JP-C = 10.0	
	35.5 (d)	JP-C = 68.4	CH ₂
^{31}P NMR	30.0	P=O	

Data sourced from a study on the dearomative functionalization of triarylphosphine oxides.[\[7\]](#)

NMR Analysis Workflow and Key Correlations

The following diagram illustrates the typical workflow for NMR analysis and highlights the key correlations observed in the spectra of **benzylidiphenylphosphine oxide**.



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Workflow and key correlations in the NMR analysis of **benzyldiphenylphosphine oxide**.

Conclusion

This technical guide provides a consolidated resource for the characterization and NMR analysis of **benzyldiphenylphosphine** oxide. The tabulated data offers a quick reference for its physical properties and spectral characteristics, while the described synthetic routes and experimental protocols provide a practical foundation for its preparation. The detailed NMR analysis, including key correlations, is essential for the unambiguous identification and structural confirmation of this important chemical entity in research and development settings.

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